molecular formula C15H28N2O4S B6787013 N-[(1,1-dioxothian-3-yl)methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide

N-[(1,1-dioxothian-3-yl)methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide

Cat. No.: B6787013
M. Wt: 332.5 g/mol
InChI Key: XGRCPXSZYWVHOC-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothian-3-yl)methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research This compound features a pyrrolidine ring substituted with a carboxamide group, a thian-3-yl moiety, and a 2-methylpropoxy group

Properties

IUPAC Name

N-[(1,1-dioxothian-3-yl)methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4S/c1-12(2)10-21-14-5-6-17(9-14)15(18)16-8-13-4-3-7-22(19,20)11-13/h12-14H,3-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRCPXSZYWVHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CCN(C1)C(=O)NCC2CCCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothian-3-yl)methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives, thian-3-yl compounds, and 2-methylpropoxy reagents. The synthesis may involve:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thian-3-yl moiety: This step may involve nucleophilic substitution or addition reactions.

    Attachment of the 2-methylpropoxy group: This can be done using etherification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxothian-3-yl)methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a candidate for drug development due to its unique structure.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxothian-3-yl)methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, influencing various molecular pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
  • N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-[(1,1-dioxothian-3-yl)methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

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